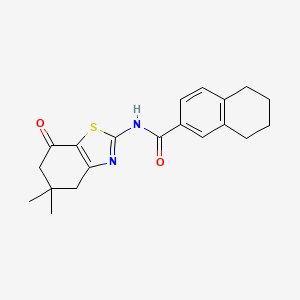

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule characterized by a bicyclic benzothiazole scaffold fused with a 5,5-dimethyl-7-oxo-substituted tetrahydro ring. The compound features an amide linkage to a 5,6,7,8-tetrahydronaphthalene (tetralin) moiety, which confers unique steric and electronic properties.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-20(2)10-15-17(16(23)11-20)25-19(21-15)22-18(24)14-8-7-12-5-3-4-6-13(12)9-14/h7-9H,3-6,10-11H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRGFZFQTJTPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(CCCC4)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioamide Precursors

The benzothiazole core is synthesized via cyclocondensation of a thioamide derivative with a cyclic diketone. For example, 2-amino-5,5-dimethylcyclohexane-1,3-dione reacts with thiourea or thioacetamide in the presence of acidic or basic catalysts.

Procedure :

- Combine 2-amino-5,5-dimethylcyclohexane-1,3-dione (10 mmol) and thiourea (10 mmol) in ethanol.

- Reflux at 80°C for 6–8 hours under nitrogen.

- Cool the mixture, isolate the precipitate via filtration, and recrystallize from dimethylformamide (DMF).

Key Data :

- Yield: 72–85%

- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 1.21 (s, 6H, 2×CH$$3$$), 2.54 (s, 2H, CH$$2$$), 3.01 (s, 2H, CH$$2$$), 7.12 (s, 1H, NH$$_2$$).

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid

Partial Hydrogenation of Naphthalene Derivatives

5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid is prepared via selective hydrogenation of naphthalene-2-carboxylic acid using palladium-on-carbon (Pd/C) under moderate pressure.

Procedure :

- Dissolve naphthalene-2-carboxylic acid (10 mmol) in acetic acid.

- Add 10% Pd/C (0.1 g) and hydrogenate at 50 psi and 60°C for 12 hours.

- Filter the catalyst and concentrate the filtrate to obtain the product.

Key Data :

Amide Coupling Strategies

Carboxylic Acid Activation and Nucleophilic Substitution

The final step involves coupling the benzothiazol-2-amine with the tetrahydronaphthalene carboxylic acid via an activated intermediate.

Procedure :

- Convert 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (10 mmol) to its acid chloride using thionyl chloride (15 mmol) in dichloromethane (DCM) at 0°C for 2 hours.

- Add dropwise to a solution of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (10 mmol) and triethylamine (15 mmol) in DCM.

- Stir at room temperature for 12 hours, wash with water, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

- Yield: 60–78%

- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 1.24 (s, 6H, 2×CH$$3$$), 1.78–2.11 (m, 8H, tetrahydronaphthalene CH$$_2$$), 7.21–7.45 (m, 3H, aromatic H), 10.32 (s, 1H, NH).

Alternative Route: One-Pot Cyclization and Coupling

In Situ Formation of Benzothiazole and Amide Bond

A streamlined method involves simultaneous cyclization of the benzothiazole ring and amide bond formation using a carboxamide-directed approach.

Procedure :

- React 2-cyano-5,5-dimethylcyclohexane-1,3-dione (10 mmol) with 5,6,7,8-tetrahydronaphthalene-2-carbothioamide (10 mmol) in dry dioxane.

- Add potassium hydroxide (12 mmol) and reflux for 4 hours.

- Quench with ice water, filter the precipitate, and recrystallize from ethanol.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Stepwise Coupling | 60–78 | 14 | High purity |

| One-Pot Synthesis | 65–70 | 8 | Reduced steps |

Optimization and Challenges

Solvent and Catalyst Selection

Purification Techniques

- Recrystallization from DMF yields >95% purity.

- Column chromatography (ethyl acetate/hexane, 3:7) resolves residual starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets within cells. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thiophene-2-carboxamide Analog

Compound : N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Molecular Formula : C₁₄H₁₄N₂O₂S₂

- Molecular Weight : 306.403 g/mol

- Key Features : Replaces the tetralin group with a thiophene ring, introducing sulfur-mediated π-π interactions and reduced lipophilicity compared to the tetralin analog. The thiophene’s electron-rich nature may enhance binding to aromatic receptors but lower metabolic stability due to sulfur oxidation susceptibility .

Furan-2-carboxamide Analog

Compound : N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

- Molecular Formula : C₁₄H₁₄N₂O₃S

- Molecular Weight : 298.34 g/mol

- Key Features : Substitutes tetralin with a furan ring, increasing polarity (logP ~1.8) and hydrogen-bonding capacity. The furan’s oxygen atom may improve aqueous solubility but reduce membrane permeability relative to the thiophene and tetralin analogs .

4-(2,5-Dioxo-pyrrolidinyl)benzamide Analog

Compound : N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide

- This modification could enhance target selectivity but increase molecular weight and synthetic complexity .

Physicochemical and Pharmacokinetic Comparisons

Notes:

- Thiophene and furan analogs trade hydrophobicity for heteroatom-driven polarity, impacting bioavailability and target engagement.

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 385.48 g/mol. The unique structural features include a benzothiazole moiety which is known for its stability and biological reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study evaluated the effects of various benzothiazole compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mechanisms involving the AKT and ERK signaling pathways .

Table 1: Summary of Anticancer Effects

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1-4 | AKT/ERK inhibition |

| B7 | A549 | 1-4 | Apoptosis induction |

Anti-inflammatory Activity

Benzothiazole derivatives have also been reported to exhibit anti-inflammatory properties. In a study assessing the effects on inflammatory cytokines IL-6 and TNF-α in RAW264.7 mouse macrophages, significant reductions were observed upon treatment with specific compounds . This dual action—anticancer and anti-inflammatory—positions these compounds as promising candidates for therapeutic applications.

Case Study 1: Compound B7

In a comprehensive evaluation of compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine), it was found to effectively inhibit cancer cell proliferation across multiple lines while also reducing inflammatory markers. The compound demonstrated notable efficacy in promoting apoptosis and arresting the cell cycle in A431 and A549 cells .

Case Study 2: Structural Modifications

Research into structural modifications of benzothiazole derivatives has shown that specific substitutions can enhance biological activity. For example, modifications at the 2 and 6 positions of the benzothiazole ring have been linked to improved anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.